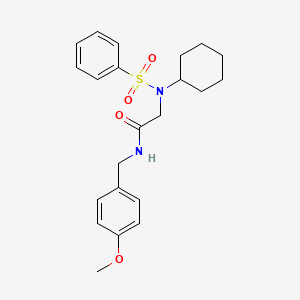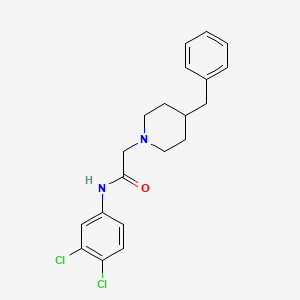![molecular formula C16H14BrN5O2S B3467034 N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3467034.png)
N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as BMTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BMTA is a thioacetamide derivative that exhibits potent inhibitory activity against several biological targets, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
Mecanismo De Acción
The mechanism of action of BMTA is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of BMTA and the active site of the target enzyme. This covalent bond leads to the inhibition of enzyme activity, which in turn leads to the desired physiological effects.
Biochemical and Physiological Effects
BMTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. BMTA has also been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this disease. Additionally, BMTA has been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMTA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for research. BMTA also exhibits potent inhibitory activity against several biological targets, making it a versatile tool for studying the physiological effects of these targets. However, BMTA has some limitations for use in lab experiments. It has not yet been extensively studied in vivo, and its potential side effects and toxicity are not fully understood. Additionally, its inhibitory activity against multiple targets may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BMTA. One area of interest is the development of BMTA-based drugs for the treatment of Alzheimer's disease and glaucoma. Another area of interest is the study of BMTA's potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of BMTA and its potential side effects and toxicity. Overall, BMTA is a promising compound with significant potential for further research and development.
Aplicaciones Científicas De Investigación
BMTA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. BMTA has also been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. These inhibitory activities make BMTA a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2S/c1-24-14-5-3-2-4-13(14)22-16(19-20-21-22)25-10-15(23)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKLTUAUBLRPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3466951.png)
![4-{2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B3466963.png)
![4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3466964.png)

![2,6-dimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466984.png)
![5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3466993.png)
![3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3467017.png)
![8-ethoxy-6-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B3467020.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3467023.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-chlorobenzamide](/img/structure/B3467037.png)


![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3467054.png)
![4-methyl-N-{2-[(2-pyridinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B3467068.png)